molecular formula C26H21N5O2 B12031540 N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634895-42-4

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12031540
CAS No.: 634895-42-4
M. Wt: 435.5 g/mol
InChI Key: KSVFIGCFOYUXRM-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synergistic Electronic and Steric Properties

The pyrazole-indole hybrid scaffold in N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide creates a planar aromatic system with delocalized π-electrons, enabling strong interactions with hydrophobic protein pockets. Pyrazole’s dipole moment (1.67 D) complements indole’s electron-rich environment, fostering charge-transfer interactions critical for binding tubulin’s colchicine site. Substituents like the 2-benzyloxyphenyl group introduce steric bulk that enhances selectivity for cancer cell targets over normal cells, as demonstrated by a 12-fold selectivity ratio in hepatocellular carcinoma models.

Table 1: Key Structural Features and Their Roles

Feature Role in Bioactivity Example from Literature
Pyrazole ring Hydrogen bonding via N1/N2 atoms Tubulin polymerization inhibition
Indole moiety π-π stacking with protein aromatics Antiproliferative activity
2-Benzyloxyphenyl Hydrophobic pocket penetration Enhanced cellular uptake
Carbohydrazide linker Solubility modulation Improved pharmacokinetics

Conformational Rigidity and Target Selectivity

The E-configuration of the hydrazone bond in the carbohydrazide linker enforces a rigid, extended conformation that optimally positions the indole and pyrazole moieties for simultaneous interactions with tubulin’s β-subunit. Molecular docking simulations reveal this configuration achieves a binding energy of -9.2 kcal/mol at the colchicine site, superior to flexible analogues (-6.8 kcal/mol). The 2-benzyloxy substitution ortho to the pyrazole ring induces a 15° dihedral angle that prevents off-target binding to serum albumin, as confirmed by fluorescence quenching assays.

Properties

CAS No.

634895-42-4

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+

InChI Key

KSVFIGCFOYUXRM-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2015 study demonstrated that condensing the hydrazide and aldehyde under microwave conditions (300 W, 100°C) for 30 minutes increased yields to 75%.

Solid-Phase Synthesis

Immobilizing the pyrazole carbohydrazide on Wang resin enables stepwise coupling with indole-3-carbaldehyde, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 80% purity without chromatography.

Challenges and Optimization Strategies

  • Regioselectivity in pyrazole formation : Using bulky directing groups (e.g., tert-butyl) at the pyrazole N1 position improves selectivity for the 3-(2-(benzyloxy)phenyl) isomer.

  • Byproduct mitigation : Adding molecular sieves (4Å) during condensation absorbs water, shifting equilibrium toward product formation.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the oxidation of 2-pyrazoline to pyrazole, achieving 90% conversion with <2% impurities. Recrystallization from ethanol/water (7:3) ensures pharmaceutical-grade purity .

Chemical Reactions Analysis

Formation of the Hydrazone Moiety

The indole-hydrazone linkage is formed via Schiff base condensation :

  • The carbohydrazide reacts with indole-3-carbaldehyde in ethanol or dioxane under acidic (HCl) or catalytic (triethylamine) conditions .

  • This step is regioselective, favoring the E-isomer due to steric and electronic factors .

Representative reaction :

Carbohydrazide+Indole 3 carbaldehydeEtOH HClN 1H Indol 3 yl methylene carbohydrazide(7588% yield)[5][6]\text{Carbohydrazide}+\text{Indole 3 carbaldehyde}\xrightarrow{\text{EtOH HCl}}\text{N 1H Indol 3 yl methylene carbohydrazide}\quad (75–88\%\text{ yield})[5][6]

Reactivity of the Hydrazone Group

The hydrazone functionality enables further transformations:

Cyclization Reactions

  • With α-haloketones : Reacts with 2-bromo-1-arylethan-1-ones in dioxane to form thiazole or pyrazole-fused hybrids .
    Example:

    Hydrazone+2 bromoacetophenoneThiazolo 3 2 b pyrazole(6578% yield)[2]\text{Hydrazone}+\text{2 bromoacetophenone}\rightarrow \text{Thiazolo 3 2 b pyrazole}\quad (65–78\%\text{ yield})[2]
  • With hydrazonoyl chlorides : Forms diazenyl-thiazole derivatives via nucleophilic substitution .

Coordination Chemistry

The hydrazone acts as a bidentate ligand , coordinating metals (e.g., Zn²⁺, Cu²⁺) through the azomethine nitrogen and carbonyl oxygen, forming complexes with potential bioactivity .

Benzyloxy Group Modifications

  • Hydrogenolysis : The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C) to yield a free hydroxyl group for further functionalization .

  • Electrophilic substitution : The aromatic ring undergoes sulfonation or nitration at the para position relative to the benzyloxy group .

Indole Ring Reactivity

  • Electrophilic substitution : Bromination or formylation occurs at the indole C-5 position under mild conditions .

Biological Activity Correlation

While beyond the scope of chemical reactions, the compound’s bioactivity (e.g., anticonvulsant, antimicrobial) is linked to:

  • Hydrazone flexibility : Enhances binding to enzyme active sites .

  • Indole moiety : Facilitates interactions with hydrophobic pockets in biological targets .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C26H21N5O2C_{26}H_{21}N_5O_2 and features an indole moiety, a pyrazole ring, and a benzyloxyphenyl group. The synthesis typically involves the condensation of hydrazine derivatives with appropriate aldehydes and ketones, leading to the formation of the pyrazole structure. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted methods or solvent-free conditions for efficiency.

Antimicrobial Activity

Research has demonstrated that N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. Studies indicate that this compound shows activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects in several studies. It has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide may possess anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways .

Synthesis and Evaluation of Derivatives

A study by Bekhit et al. synthesized a series of pyrazole derivatives based on the core structure of N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide. These derivatives were evaluated for their anti-inflammatory and antimicrobial activities, with some compounds showing enhanced effects compared to the parent compound .

Clinical Implications

In clinical settings, compounds similar to N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide are being explored for their potential in treating conditions like rheumatoid arthritis and certain types of cancer. Ongoing research aims to establish effective dosing regimens and assess long-term safety profiles through preclinical trials.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

ERAP1 Inhibition

  • The benzyloxy-substituted compound () demonstrates superior ERAP1 inhibition compared to the parent scaffold (), likely due to enhanced interactions with hydrophobic pockets near Ser342 .
  • Methylbenzyloxy substitution () further optimizes binding but introduces metabolic stability challenges due to increased steric hindrance .

Antimicrobial Activity

Challenges and Optimization Prospects

  • Lipophilicity: High xlogP values (>5) across analogs limit bioavailability. Strategies include introducing polar groups (e.g., hydroxyl, ) or reducing aryl substitution .
  • Metabolic Stability: Methyl and halogen substituents () may slow hepatic clearance but require in vivo validation .

Biological Activity

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, effects on angiogenesis, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C27H23N5O2
  • Molecular Weight : 449.50 g/mol
  • CAS Number : 384849-33-6

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing primarily on its anticancer properties and effects on cellular processes such as angiogenesis.

Anticancer Activity

Recent studies have demonstrated that N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-75.0
SiHa3.60 ± 0.45
PC-32.97 ± 0.88
HEK-293T>50

The compound showed selective cytotoxicity, particularly against cervical cancer cells (SiHa) and prostate cancer cells (PC-3), with IC50 values indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies have suggested that the compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and leading to apoptosis in cancer cells .

Angiogenesis

Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. Studies have indicated that N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide may also influence angiogenic processes.

Table 2: Effects on Angiogenesis

Treatment ConditionObserved EffectReference
Absence of serum/FGF-2Increased tube formation in HUVECs
Presence of serum/FGF-2No significant morphological changes
NO and ROS levelsElevated during treatment

In experiments with human umbilical vein endothelial cells (HUVECs), the compound promoted tube-like structure formation in the absence of serum and FGF-2, suggesting a proangiogenic effect mediated by reactive oxygen species (ROS) and nitric oxide (NO) production .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide:

  • Pyrazole Derivatives as HIV Inhibitors :
    Research into pyrazole-based compounds has shown promising results against HIV, demonstrating their potential as antiviral agents . This underscores the versatility of pyrazole derivatives in targeting various biological pathways.
  • Anti-inflammatory Properties :
    Other studies have reported that related compounds exhibit anti-inflammatory activities through selective inhibition of COX enzymes, suggesting a broader pharmacological profile for pyrazole derivatives .

Q & A

What are the standard synthetic routes for N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide?

Level: Basic
Methodological Answer:
The synthesis typically involves condensation reactions between pyrazole-carbohydrazide derivatives and indole-3-carboxaldehyde precursors. A general procedure includes:

  • Step 1: Preparation of the pyrazole-carbohydrazide core by reacting 5-pyrazolone derivatives with hydrazine hydrate under reflux conditions.
  • Step 2: Condensation with an indole-3-carboxaldehyde derivative in ethanol or methanol, catalyzed by triethylamine, under reflux for 1–4 hours .
  • Purification: The product is isolated via filtration, washed with water, and recrystallized from ethanol or methanol.
    Key Variables: Reaction time, solvent polarity, and substituent effects on the indole moiety significantly influence yield (reported 60–85%) .

Which spectroscopic and crystallographic methods are used to characterize this compound?

Level: Basic
Methodological Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR: Assign peaks for the indole NH (~10–12 ppm), pyrazole protons (6.5–8.5 ppm), and benzyloxy aromatic protons (7.0–7.5 ppm) .
    • FT-IR: Confirm hydrazide C=O stretch (~1650 cm⁻¹) and imine C=N stretch (~1600 cm⁻¹) .
  • Crystallography:
    • X-ray Diffraction (SHELX): Refinement using SHELXL software to determine bond lengths, angles, and molecular packing. For example, the dihedral angle between indole and pyrazole rings is critical for assessing planarity .
      Data Interpretation: Discrepancies in NMR splitting patterns may indicate rotational isomerism, requiring variable-temperature NMR studies .

How can researchers optimize the synthesis to improve yield and purity?

Level: Advanced
Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Catalyst Optimization: Substituent-dependent catalysis—e.g., triethylamine for electron-deficient aldehydes vs. piperidine for electron-rich variants .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75% .
    Case Study: In , ethanol reflux with triethylamine gave 72% yield, while DMF with K₂CO₃ increased it to 85% but necessitated additional purification .

What experimental designs are appropriate for evaluating its biological activity?

Level: Advanced
Methodological Answer:

  • Anticonvulsant Screening:
    • Maximal Electroshock (MES) Test: Administer 30–100 mg/kg doses to rodents; monitor seizure protection latency .
    • Subcutaneous Pentylenetetrazol (scPTZ) Test: Measure threshold for clonic seizures .
  • Antimicrobial Assays:
    • Cup-Plate Method: Zone of inhibition against S. aureus and P. aeruginosa; compare to ciprofloxacin controls .
  • Antioxidant Activity:
    • Radical Scavenging (DPPH): IC₅₀ values calculated via UV-Vis spectroscopy; ascorbic acid as a positive control .
      Data Collection: Use dose-response curves and ANOVA for statistical validation (p < 0.05) .

How to address contradictions in bioactivity data across studies?

Level: Advanced
Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., MES vs. scPTZ protocols in anticonvulsant studies) .
  • Structural Variability: Substituent effects—e.g., electron-withdrawing groups on the pyrazole ring enhance anticonvulsant activity but reduce antioxidant efficacy .
  • Pharmacokinetic Factors: Differences in metabolic stability (e.g., CYP450 interactions) may explain variability in in vivo vs. in vitro results .
    Case Study: reports high MES activity for chloro-substituted derivatives, while shows methoxy substitutions improve antimicrobial activity, highlighting substituent-dependent effects .

What computational approaches support the understanding of its mechanism?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Predict binding affinity to targets like GABA receptors or COX-2. For example, docking into the COX-2 active site to analyze hydrogen bonding with Arg120 and Tyr355 .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. A 2D-QSAR model with r² > 0.8 can guide structural optimization .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values < 2 Å indicate stable binding .
    Validation: Cross-check computational predictions with experimental IC₅₀ or Ki values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.